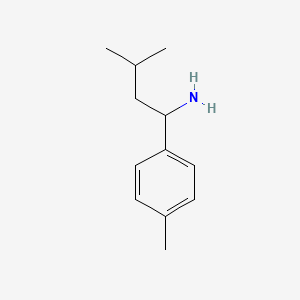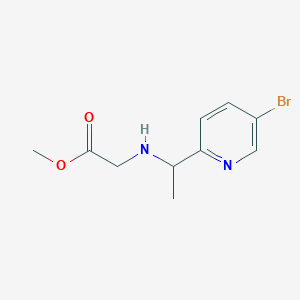
Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate typically involves the reaction of 5-bromopyridine with ethyl glycinate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
5-Bromopyridine: Shares the bromopyridine core but lacks the ethyl glycinate moiety.
Methyl 5-bromonicotinate: Similar structure but with a different functional group attached to the pyridine ring.
Uniqueness
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C10H13BrN2O2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
methyl 2-[1-(5-bromopyridin-2-yl)ethylamino]acetate |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(12-6-10(14)15-2)9-4-3-8(11)5-13-9/h3-5,7,12H,6H2,1-2H3 |
InChIキー |
HXFKJMASULPWHO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=C1)Br)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


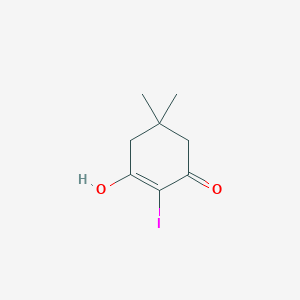
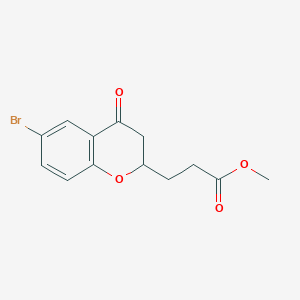
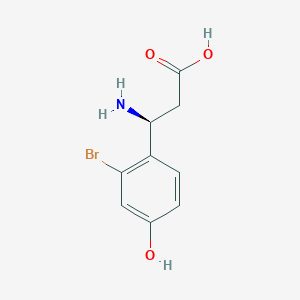
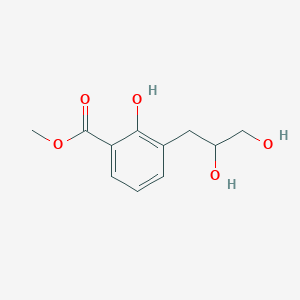
![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
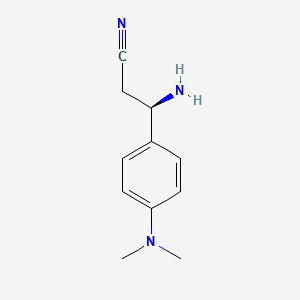

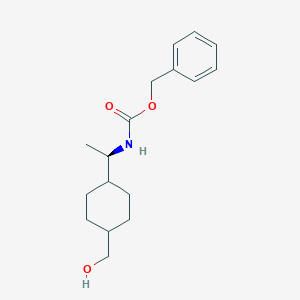
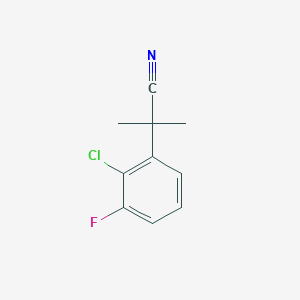
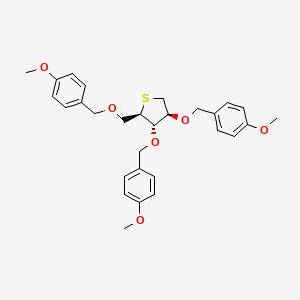
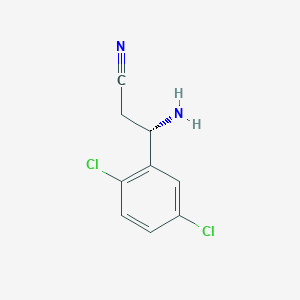
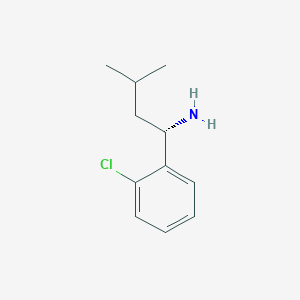
![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)
